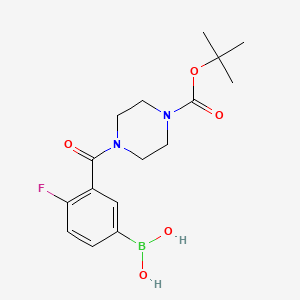
3,5-Dichloro-4-fluorophenylacetic acid
Vue d'ensemble
Description
3,5-Dichloro-4-fluorophenylacetic acid (3,5-DCFPA) is an organic compound with a molecular formula of C8H5Cl2F2O2. It is a colorless solid that is soluble in water and has a molar mass of 231.04 g/mol. 3,5-DCFPA has a wide range of applications in scientific research and has been used as a reference standard in the development of analytical methods.
Applications De Recherche Scientifique
1. Chromatographic Selectivity in Synthesis Processes
- The unique properties of the fluorine atom in organofluorine compounds like 3,5-Dichloro-4-fluorophenylacetic acid are pivotal in various applications, including agrochemistry, biotechnology, and pharmacology. A study by Chasse, Wenslow, and Bereznitski (2007) highlighted the significance of controlling positional isomers in organofluorine compounds during synthesis, emphasizing the role of chromatographic selectivity in the production of pharmaceuticals (Chasse, Wenslow, & Bereznitski, 2007).
2. Use in Chromogenic Systems for Hydrogen Peroxide Measurement
- Fossati and Prencipe (2010) reported on the development of a chromogenic detection system using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone, which is relevant in the direct enzymatic assay of uric acid in biological fluids. This illustrates an application in clinical chemistry reagents (Fossati & Prencipe, 2010).
3. Antimicrobial Activity Studies
- Compounds bearing 2,4-dichloro-5-fluorophenyl moiety, such as those derived from 3,5-Dichloro-4-fluorophenylacetic acid, have been studied for their antimicrobial properties. Karthikeyan et al. (2006) synthesized Schiff and Mannich bases with this moiety, which exhibited significant antibacterial and antifungal activities (Karthikeyan et al., 2006).
4. Development of Fluorescent Amino Acids for Protein Studies
- In a study by Summerer et al. (2006), the biosynthetic incorporation of low-molecular-weight fluorophores into proteins was achieved. This study showcases the use of such fluorinated compounds in understanding protein structure and function (Summerer et al., 2006).
5. Use in Drug-Like Screening Libraries
- The fungal metabolite 3-chloro-4-hydroxyphenylacetic acid, structurally related to 3,5-Dichloro-4-fluorophenylacetic acid, was utilized by Kumar et al. (2015) in generating a unique drug-like screening library. This illustrates the potential use of such compounds in drug discovery processes (Kumar et al., 2015).
6. In Vitro Antimicrobial Activity in Synthesized Compounds
- Mistry, Desai, and Desai (2016) synthesized compounds incorporating 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and demonstrated their potent antimicrobial activity, highlighting another avenue for the application of fluorinated phenylacetic acids (Mistry, Desai, & Desai, 2016).
Propriétés
IUPAC Name |
2-(3,5-dichloro-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDDVIXUNBUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)